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Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate Documentation Hub

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  • Product: Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate
  • CAS: 1437794-88-1

Core Science & Biosynthesis

Foundational

Optimizing the Pharmacokinetic Landscape of 1,3-Benzodiazole-5-Carboxylate Scaffolds: A Technical Guide for Drug Development

The 1,3-benzodiazole (benzimidazole) nucleus is a highly privileged scaffold in medicinal chemistry, forming the structural backbone of numerous anthelmintics, anti-cancer agents, and receptor antagonists. Within this ch...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-benzodiazole (benzimidazole) nucleus is a highly privileged scaffold in medicinal chemistry, forming the structural backbone of numerous anthelmintics, anti-cancer agents, and receptor antagonists. Within this chemical space, the 1,3-benzodiazole-5-carboxylate building block provides a critical vector for target engagement, acting as a potent hydrogen bond donor and acceptor. However, the presence of a free carboxylic acid frequently introduces severe pharmacokinetic (PK) liabilities, including rapid Phase II metabolism and restricted membrane permeability.

This whitepaper provides an in-depth analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of 1,3-benzodiazole-5-carboxylate derivatives. It outlines validated, self-correcting experimental methodologies for profiling these compounds and details structural strategies to overcome inherent metabolic bottlenecks.

Structural Pharmacology and ADME Profiling

The pharmacokinetic behavior of benzimidazole derivatives is often characterized by multicompartment distribution models and extensive first-pass hepatic metabolism [1]. When a 5-carboxylate moiety is introduced, the ADME profile shifts dramatically due to the functional group's ionization at physiological pH.

  • Absorption: Free 1,3-benzodiazole-5-carboxylic acids are predominantly ionized in the intestinal lumen, which severely limits passive transcellular diffusion. To circumvent this, medicinal chemists frequently employ esterification (e.g., synthesizing an ethyl 1,3-benzodiazole-5-carboxylate prodrug) to temporarily mask the charge, thereby enhancing lipophilicity and oral absorption [2].

  • Metabolism & Clearance: The most significant hurdle for the 5-carboxylate scaffold is its susceptibility to Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The carboxylic acid is rapidly conjugated to form an acyl glucuronide, leading to high systemic clearance and a short half-life. Rational structural design—such as introducing a methyl substitution adjacent to the carboxylic acid—provides steric shielding that blocks UGT access, drastically reducing glucuronidation and improving overall PK properties [3].

MetabolicPathway Parent 1,3-Benzodiazole-5-carboxylate (Parent Scaffold) Phase1 Hepatic CYP450 Oxidation (Phase I Metabolism) Parent->Phase1 CYP3A4 / CYP2D6 Phase2 UGT-Mediated Glucuronidation (Phase II Metabolism) Parent->Phase2 UGT1A1 / UGT2B7 ActiveMet Hydroxylated Metabolites (Active / Inactive) Phase1->ActiveMet Oxidation Clearance Acyl Glucuronide (Rapid Biliary/Renal Excretion) Phase2->Clearance Conjugation Mod Steric Shielding (e.g., Methylation at C4/C6) Mod->Parent Structural Design Mod->Phase2 Steric Blockade

Fig 1. Phase I/II metabolic pathways of 1,3-benzodiazole-5-carboxylates and steric shielding.

Validated Experimental Methodologies

To accurately predict the clinical viability of a 1,3-benzodiazole-5-carboxylate analog, the experimental design must be intrinsically self-validating. Below are the definitive protocols for in vitro and in vivo PK profiling, detailing the mechanistic causality behind each step.

Protocol A: In Vitro Microsomal Stability & Glucuronidation Assay

Objective: To quantify the intrinsic clearance ( Clint​ ) mediated by hepatic CYP450s and UGTs.

  • System Preparation: Incubate 1 µM of the test compound with human or rat liver microsomes (0.5 mg/mL protein) in a 100 mM phosphate buffer (pH 7.4).

    • Causality: Utilizing a 1 µM concentration ensures the substrate level remains well below the Michaelis constant ( Km​ ) for most metabolic enzymes, guaranteeing that the reaction follows first-order kinetics necessary for accurate half-life extrapolation.

  • Cofactor & Pore-Former Addition: Initiate the reaction by adding an NADPH-regenerating system, UDP-glucuronic acid (UDPGA, 2 mM), and alamethicin (25 µg/mL).

    • Causality: The NADPH-regenerating system sustains CYP450 activity without causing product inhibition. Crucially, UGT enzymes are localized within the lumen of the endoplasmic reticulum. Alamethicin acts as a pore-forming peptide, permeabilizing the microsomal membrane to allow UDPGA access to the UGT active sites. Without alamethicin, glucuronidation of the 5-carboxylate will be artificially underreported.

  • Reaction Quenching: At serial time points (0, 5, 15, 30, 60 mins), transfer an aliquot into 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The immediate introduction of ice-cold organic solvent instantly precipitates proteins and denatures the enzymes, halting metabolism precisely at the target second and preventing artifactual degradation during sample queuing.

  • System Validation: Always run parallel incubations with Verapamil (CYP control) and Diclofenac (UGT control).

    • Causality: If the clearance of Diclofenac falls below historical laboratory baselines, the assay immediately flags a failure in UGT competency or UDPGA degradation, invalidating the run and preventing false-positive stability data.

Protocol B: In Vivo Pharmacokinetic Profiling

Objective: To determine absolute bioavailability ( F% ), systemic clearance ( Cl ), and volume of distribution ( Vd​ ) in rodent models.

PKWorkflow Formulation Compound Formulation (DMAC/Solutol/Saline) Admin IV & PO Administration (Rodent Models) Formulation->Admin Sampling Serial Blood Sampling (0.25 - 24 hrs) Admin->Sampling Extraction Plasma Extraction (Protein Precipitation) Sampling->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis PKCalc Non-Compartmental PK Analysis Analysis->PKCalc

Fig 2. Standardized in vivo pharmacokinetic profiling workflow for benzimidazole derivatives.

  • Formulation Strategy: Dissolve the compound in a vehicle consisting of 5% N,N-Dimethylacetamide (DMAC), 5% Solutol HS15, and 90% Saline.

    • Causality: 1,3-benzodiazole-5-carboxylates often exhibit poor aqueous solubility. This specific co-solvent/surfactant system maintains the drug in a supersaturated state, preventing fatal intravenous precipitation and avoiding erratic, dissolution-rate-limited oral absorption.

  • Administration & Serial Sampling: Dose intravenously (IV, 1 mg/kg) and orally (PO, 10 mg/kg) in parallel cohorts. Collect serial blood samples (0.25, 0.5, 1, 2, 4, 8, 24 hours) from the jugular vein of the same animal.

    • Causality: Serial sampling from a single subject eliminates inter-subject physiological variance, providing a highly accurate Area Under the Curve (AUC) for non-compartmental analysis.

Quantitative Pharmacokinetic Data Summary

The table below synthesizes the impact of targeted structural modifications on the PK profile of the 1,3-benzodiazole-5-carboxylate scaffold, utilizing data trends observed during the optimization of clinical candidates like the hEP4-R antagonist BAY 1316957 [3].

Compound ClassStructural ModificationOral Bioavailability ( F% )Half-life ( T1/2​ )Systemic Clearance ( Cl )
Unmodified Hit Free 5-carboxylic acid< 10%< 1.5 hHigh (> 40 mL/min/kg)
Ester Prodrug Ethyl 5-carboxylate~ 30 - 40%2.0 - 2.5 hModerate (~ 25 mL/min/kg)
Sterically Shielded Methylation adjacent to COOH> 60%> 4.0 hLow (< 15 mL/min/kg)

Interpretation: The unmodified free acid suffers from high clearance due to rapid glucuronidation. While ester prodrugs improve initial absorption, they are still subject to esterase cleavage and subsequent rapid clearance. True pharmacokinetic optimization is achieved via steric shielding (e.g., ortho-methylation), which fundamentally protects the pharmacophore from Phase II conjugating enzymes, drastically lowering clearance and boosting oral bioavailability.

References

  • Source: PubMed (National Institutes of Health)
  • Title: Absorption, distribution, metabolism and excretion (ADME)
  • Title: Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R)

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling for the Synthesis of C7-Arylated Benzimidazoles from Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate

Introduction: The Benzimidazole Scaffold and the Power of C-C Bond Formation The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the structural backbone of nume...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzimidazole Scaffold and the Power of C-C Bond Formation

The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the structural backbone of numerous pharmacologically active agents, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents. The strategic functionalization of the benzimidazole skeleton is paramount for modulating the biological activity and physicochemical properties of these molecules. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[1][2][3] Its appeal lies in the mild reaction conditions, exceptional tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acid coupling partners.[4]

This application note provides a comprehensive guide and a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate , a key intermediate for building complex molecular architectures. We will delve into the mechanistic underpinnings of the reaction, discuss the rationale behind parameter selection, and provide a field-proven protocol for researchers in drug development and synthetic chemistry.

Reaction Overview and Mechanistic Insights

The target transformation involves the coupling of the C7-bromo position of the benzimidazole core with a generic aryl or heteroaryl boronic acid to forge a new C-C bond.

Scheme 1: General Suzuki-Miyaura Coupling of the Benzimidazole Substrate Reaction Scheme (Image representing the Suzuki-Miyaura coupling of Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate with an arylboronic acid to yield the C7-arylated product)

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[5][6] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzimidazole substrate. This is often the rate-determining step, and its efficiency is influenced by the electron density of the aryl halide.[6] The benzimidazole ring is somewhat electron-deficient, which can facilitate this step compared to electron-rich aryl bromides.[7]

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety to the Pd(II) complex, displacing the halide. The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid, which is essential for efficient transmetalation.[8][9][10][11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the final biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-Br (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition substrate Ar-Br (Benzimidazole) substrate->oa_complex trans_complex Ar-Pd(II)L₂-Ar' (Transmetalation Complex) oa_complex->trans_complex Transmetalation boronic_acid Ar'B(OH)₂ ate_complex [Ar'B(OH)₃]⁻ (Activated Boronate) boronic_acid->ate_complex base Base (e.g., CO₃²⁻) base->ate_complex ate_complex->trans_complex trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction. This diagram illustrates the key steps: oxidative addition, transmetalation, and reductive elimination.

Key Parameter Selection and Optimization

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of the catalyst system, base, and solvent. For the specified substrate, several factors must be considered: the presence of two nitrogen atoms in the benzimidazole core which can potentially coordinate to the palladium center, and the ester functional group which may be sensitive to harsh basic conditions.[12]

Palladium Precatalyst and Ligand Choice

The choice of palladium source and its associated ligand is critical for achieving high catalytic activity.

  • Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern, well-defined precatalysts are often superior. They offer better stability, controlled ligand-to-metal ratios, and more reliable initiation of the catalytic cycle.

  • Ligands: Electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are generally preferred.[13][14] They promote the oxidative addition and reductive elimination steps and prevent catalyst decomposition. For heterocyclic substrates, ligands that form stable but reactive complexes are essential.

Recommendation: A highly effective system for this type of substrate is a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos, or using a pre-formed precatalyst like SPhos-Pd-G3. These systems are known to be highly active for coupling N-heterocyclic halides.[12]

The Role and Selection of the Base

The base plays a multifaceted role: it activates the boronic acid to form the boronate, and it can influence the lifetime of the catalyst.[8][9] The choice of base must be compatible with the ester functionality in the substrate.

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most commonly used.[9]

    • K₃PO₄ (Potassium Phosphate): Often an excellent choice for complex substrates. It is a moderately strong base that is effective in promoting the reaction without causing significant hydrolysis of the methyl ester, especially at moderate temperatures.

    • Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can accelerate the reaction, particularly with challenging substrates. However, it increases the risk of ester saponification.

    • K₂CO₃ (Potassium Carbonate): A standard, cost-effective choice, though sometimes less effective than K₃PO₄ for deactivated or sterically hindered partners.

Recommendation: K₃PO₄ is the recommended starting point due to its balance of reactivity and functional group compatibility.

Solvent System

The solvent must solubilize the reactants and be stable at the required reaction temperature. A mixture of an organic solvent and water is frequently used to dissolve both the organic substrate and the inorganic base.

  • Common Solvents: 1,4-Dioxane, Toluene, and Dimethylformamide (DMF) are standard choices.

    • 1,4-Dioxane/Water: This is a versatile and widely used solvent system that provides good solubility for a broad range of substrates and reagents.

    • Toluene/Water: A good alternative, particularly when higher temperatures are needed.

    • 1-Propanol/Water: This system can keep the reaction mixture homogeneous and is an excellent choice.[15]

Recommendation: A mixture of 1,4-Dioxane and water (typically in a 4:1 to 10:1 ratio) is a reliable starting point for this transformation.

Data Presentation: Optimizing Reaction Conditions

The following table presents a set of hypothetical but literature-informed optimization experiments for the coupling of Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate with Phenylboronic Acid. This serves as a guide for refining the protocol.

Entry Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Notes
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)1001292Recommended Starting Conditions
2Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/H₂O (4:1)1101875Classical conditions, may be less efficient.
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)100895Faster reaction, risk of ester hydrolysis.
4PdCl₂(dppf) (3)-K₂CO₃ (2.0)DMF1201288Good for electron-deficient partners.
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1-Propanol/H₂O (5:1)951294Homogeneous system, excellent yield.[15]
6Pd(OAc)₂ (0.5)SPhos (1)K₃PO₄ (2.0)Dioxane/H₂O (4:1)1002485Lower catalyst loading, longer time.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling on a 1.0 mmol scale.

Materials:

  • Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 0.04 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Deionized Water (2 mL)

  • Reaction vessel (e.g., 25 mL Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Diagram 2: Experimental Workflow. A flowchart outlining the key stages of the protocol from setup to final product characterization.

Procedure:

  • Vessel Preparation: Place a magnetic stir bar into the reaction vessel. Flame-dry the vessel under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the cooled vessel, add Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Degassing: Seal the vessel and degas the reaction mixture thoroughly. This is critical to prevent oxidation of the Pd(0) catalyst. A common method is to subject the mixture to three cycles of vacuum followed by backfilling with inert gas. Alternatively, bubble inert gas through the stirred solution for 15-20 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously for the specified time (e.g., 12 hours).

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude residue is typically purified by flash column chromatography on silica gel.[3][16] A gradient elution system, such as hexanes/ethyl acetate, is commonly employed to isolate the pure product.

    • The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Troubleshooting

  • Low or No Conversion:

    • Cause: Inactive catalyst. Solution: Ensure proper degassing; use fresh, high-quality reagents and anhydrous solvents. Increase catalyst loading slightly.

    • Cause: Poorly reactive boronic acid. Solution: Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable and reactive.[17]

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This arises from oxidation of the Pd(II) species.[6] Solution: Meticulous degassing.

    • Protodeborylation: The boronic acid is replaced by a hydrogen atom. Solution: Use anhydrous conditions where possible and avoid prolonged reaction times at high temperatures.

    • Dehalogenation: The bromo-substituent is replaced by hydrogen. Solution: Use a less reactive base or lower the reaction temperature.

  • Ester Hydrolysis:

    • Cause: Base is too strong or reaction temperature/time is excessive. Solution: Switch to a milder base (K₃PO₄ or K₂CO₃), reduce the reaction temperature, and monitor carefully to avoid over-running the reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for the C7-arylation of the Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate scaffold. By employing a modern catalyst system, such as Pd(OAc)₂/SPhos, with a compatible base like K₃PO₄ in a dioxane/water solvent system, high yields of the desired coupled products can be achieved. This protocol provides a robust and reliable starting point for the synthesis of complex benzimidazole derivatives, enabling further exploration in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Couto, C. G., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Valente, C., et al. (2012). The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]

  • Bello, D., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Oldenhuis, N. J., et al. (2004). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • L-G. L. D. A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Bello, D., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Ghosh, A., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General. [Link]

  • Hassan, J., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. [Link]

  • Cele, Z. P., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Ndlovu, N., et al. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules. [Link]

  • Sandiego, C. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Wallace, D. J., & Chen, C. (2002). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. Organic Syntheses. [Link]

  • Zhu, L., & Chong, J. M. (2003). An Improved Preparation of Arylboronates: Application in One-Pot Suzuki Biaryl Synthesis. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • Cravotto, G., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts. [Link]

  • Hreczycho, G., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Güngör, A., et al. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]

  • ResearchGate. (n.d.). Bis-benzimidazolium-palladium system catalyzed Suzuki-Miyaura coupling reaction of aryl bromides under mild conditions. [Link]

  • Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. [Link]

  • Hreczycho, G., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Chemspace. Methyl 7-bromo-2-methyl-1-propyl-1H-1,3-benzodiazole-5-carboxylate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Scribd. Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). [Link]

  • Google Patents. WO2019020790A1 - Method for preparing 3-[(3s)-7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1h-[5][8]-benzodiazepin-3-yl] propionic acid methyl ester, and compounds useful in that method.

  • PubChem. methyl 4-bromo-1,3-benzothiazole-7-carboxylate. [Link]

Sources

Application

Application Note: Strategic Utilization of Methyl 7-bromo-1-propyl-1H-benzo[d]imidazole-5-carboxylate in Targeted Drug Discovery

Executive Summary & Strategic Context Benzimidazole scaffolds are universally recognized as privileged structures in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, PARP inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Benzimidazole scaffolds are universally recognized as privileged structures in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, PARP inhibitors, and G-protein-coupled receptor (GPCR) modulators. Among these, Methyl 7-bromo-1-propyl-1H-benzo[d]imidazole-5-carboxylate (CAS: 1437794-88-1) has emerged as a highly versatile, orthogonally protected building block[1].

Recent advancements in metabolic disease therapies have highlighted the critical role of this specific building block in the synthesis of orally bioavailable, small-molecule GLP-1 receptor (GLP-1R) agonists[2]. By offering two distinct vectors for functionalization—a halogen for cross-coupling and an ester for amidation—this molecule allows medicinal chemists to rapidly generate diverse chemical libraries while maintaining a rigid, predictable core geometry.

Physicochemical Profiling

Understanding the baseline properties of this building block is essential for predicting its behavior in complex reaction mixtures and its influence on the final Active Pharmaceutical Ingredient (API).

PropertyValueClinical / Synthetic Significance
Chemical Name Methyl 7-bromo-1-propyl-1H-benzo[d]imidazole-5-carboxylateStandardized IUPAC nomenclature for patent filing.
CAS Registry Number 1437794-88-1Primary identifier for procurement and regulatory tracking[1].
Molecular Formula C12H13BrN2O2Defines the isotopic mass required for MS validation.
Molecular Weight 297.15 g/mol Optimal starting weight; allows for significant functionalization while keeping the final API within Lipinski's Rule of 5[1].
Reactivity Handles C7-Bromide, C5-Methyl EsterEnables orthogonal, late-stage synthetic divergence without the need for complex protection/deprotection schemes.

Mechanistic Rationale for Scaffold Selection

The selection of this specific benzimidazole derivative is driven by precise structural causalities:

  • The 1-Propyl Group (Steric Shielding & Lipophilicity): Unlike unsubstituted benzimidazoles (N-H), the N-propyl substitution eliminates tautomerism, locking the regiochemistry of the core. This predictability is crucial for structure-activity relationship (SAR) optimization. Furthermore, the propyl chain provides a specific lipophilic vector that enhances membrane permeability and fits precisely into hydrophobic binding pockets of target receptors.

  • The 7-Bromo Substituent (Transition-Metal Vector): Positioned adjacent to the N-propyl group, the 7-bromo halogen offers an orthogonal handle for transition-metal-catalyzed cross-coupling reactions. Its proximity to the alkyl chain creates a sterically demanding environment. While this requires careful catalyst selection, it ultimately yields highly stable, rotationally restricted biaryl or heteroaryl systems that resist enzymatic degradation.

  • The 5-Methyl Carboxylate (Latent Electrophile): This ester acts as a protected carboxylic acid, remaining completely stable under the basic, high-temperature conditions of most cross-coupling reactions. Once the C7-position is functionalized, the ester can be selectively saponified to yield a free acid, primed for amide coupling to append the final pharmacophoric elements[2].

Synthetic Divergence Workflow

The following diagram illustrates the logical progression from the raw building block to a complex API, demonstrating the orthogonal reactivity of the C7 and C5 positions.

SyntheticWorkflow BB Methyl 7-bromo-1-propyl- 1H-benzo[d]imidazole-5-carboxylate Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed, C7-functionalization) BB->Suzuki Step 1: Arylation Sapon Ester Saponification (LiOH, C5-deprotection) Suzuki->Sapon Step 2: Hydrolysis Amidation Amide Coupling (HATU/DIPEA, C5-functionalization) Sapon->Amidation Step 3: Amidation API Target Active Pharmaceutical Ingredient (e.g., GLP-1R Agonist) Amidation->API Final Assembly

Caption: Orthogonal synthetic workflow leveraging the C7-bromide and C5-ester handles of the benzimidazole core.

Standardized Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C7

Objective: Append an aryl or heteroaryl group to the sterically hindered C7 position while preserving the C5 methyl ester.

Causality & Reagent Selection: The use of Pd(dppf)Cl2​ is dictated by the steric bulk of the 1-propyl group adjacent to the 7-bromo position. The large bite angle of the dppf ligand facilitates the challenging oxidative addition step into the C-Br bond. Potassium carbonate ( K2​CO3​ ) is selected as a mild base; stronger bases (like NaOtBu ) would risk premature hydrolysis of the C5-methyl ester. A solvent mixture of 1,4-Dioxane/ H2​O (4:1) ensures the solubility of both the highly lipophilic organic components and the inorganic base.

Step-by-Step Procedure:

  • Charge a microwave vial with Methyl 7-bromo-1-propyl-1H-benzo[d]imidazole-5-carboxylate (1.0 eq), the desired boronic acid (1.2 eq), and K2​CO3​ (3.0 eq).

  • Add 1,4-Dioxane and H2​O (4:1 ratio, 0.1 M concentration).

  • Critical Step: Sparge the mixture with Argon for 10 minutes. Oxygen must be rigorously excluded to prevent the formation of homocoupled boronic acid byproducts and catalyst degradation.

  • Add Pd(dppf)Cl2​ (0.05 eq), seal the vial, and heat to 90°C for 4 hours.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Self-Validation System:

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 297.1/299.1 for 79Br/81Br isotopes) and the emergence of the product mass validates the coupling.

  • Troubleshooting: A persistent starting material peak with a black precipitate indicates catalyst deactivation (palladium black formation), requiring more rigorous degassing of the solvent in subsequent runs.

Protocol 2: Selective Saponification and Amidation at C5

Objective: Convert the C5 methyl ester to a primary or secondary amide to finalize the pharmacophore[2].

Causality & Reagent Selection: Saponification utilizes Lithium Hydroxide (LiOH) in a THF/MeOH/ H2​O mixture. Methanol acts as a phase-transfer agent, ensuring the highly lipophilic C7-functionalized intermediate remains solvated, while LiOH provides sufficient hydroxide concentration without the harshness of NaOH, which can cause epimerization in complex downstream intermediates. For the subsequent amidation, HATU is chosen over EDC/HOBt because its highly reactive aza-benzotriazole active ester overcomes the steric hindrance of the benzimidazole core.

Step-by-Step Procedure:

  • Saponification: Dissolve the C7-functionalized intermediate in THF/MeOH/ H2​O (2:1:1). Add LiOH· H2​O (3.0 eq). Stir at room temperature for 2 hours.

  • Acidify to pH 3 using 1M HCl. Extract the resulting carboxylic acid with EtOAc, dry, and concentrate.

  • Amidation: Dissolve the crude acid in anhydrous DMF. Add DIPEA (3.0 eq) and the target amine (1.2 eq).

  • Cool to 0°C and add HATU (1.2 eq) portion-wise. Stir for 1 hour, allowing the reaction to warm to room temperature.

  • Quench with saturated NaHCO3​ , extract with DCM, and purify via reverse-phase preparative HPLC.

Self-Validation System:

  • IPC (Saponification): TLC (10% MeOH in DCM) should show a complete baseline shift of the product due to the formation of the highly polar carboxylic acid.

  • IPC (Amidation): Success is confirmed by the disappearance of the acid peak and the presence of the desired amide mass in LC-MS. 1H -NMR should reveal the disappearance of the sharp singlet at ~3.9 ppm (methyl ester protons) and the appearance of amide N-H protons (typically broad singlets >7.5 ppm).

Biological Pathway Modulation

When utilized in the synthesis of small-molecule GLP-1R agonists, derivatives of this building block exert their therapeutic effect by mimicking the endogenous incretin hormone, GLP-1. The following diagram maps the intracellular signaling cascade triggered by these synthesized APIs.

GLP1R_Pathway Agonist Benzimidazole-derived GLP-1R Agonist GLP1R GLP-1 Receptor (GPCR) Agonist->GLP1R Binding & Activation Gs Gs Protein α-subunit GLP1R->Gs Conformational Change AC Adenylate Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Allosteric Activation Insulin Insulin Secretion & Beta-cell Survival PKA->Insulin Phosphorylation Cascade

Caption: Intracellular signaling cascade initiated by benzimidazole-derived GLP-1R agonists leading to insulin secretion.

References

  • World Intellectual Property Organization (WIPO). WO2022225941A1 - Carboxy-benzimidazole glp-1r modulating compounds. Google Patents.

Sources

Method

Application Note: Regioselective Functionalization of the 7-Bromo Position in 1,3-Benzodiazole-5-Carboxylates

Scientific Rationale & Strategic Importance The 1,3-benzodiazole (benzimidazole) nucleus is a privileged scaffold in medicinal chemistry, frequently embedded in the structures of PARP inhibitors, kinase inhibitors, and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Strategic Importance

The 1,3-benzodiazole (benzimidazole) nucleus is a privileged scaffold in medicinal chemistry, frequently embedded in the structures of PARP inhibitors, kinase inhibitors, and antihistamines[1]. Within this chemical space, 1,3-benzodiazole-5-carboxylates bearing a halogen at the 7-position (e.g., ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate[2]) represent highly versatile, orthogonally functionalizable building blocks.

Functionalizing the 7-position allows medicinal chemists to direct steric bulk and hydrophobic vectors into specific protein binding pockets while maintaining the 5-carboxylate as a critical hydrogen bond acceptor or ester prodrug handle. However, the 7-bromo position presents unique stereoelectronic challenges. The proximity of the basic nitrogen (N1/N3) induces steric hindrance, and the electron-withdrawing nature of the 5-carboxylate makes the system prone to hydrodehalogenation if cross-coupling conditions are not rigorously optimized[3].

G A 1,3-Benzodiazole-5-carboxylate Core B 5-Position (Carboxylate) Hydrogen Bond Acceptor / Ester Prodrug A->B C 7-Position (Bromo) Vector for Steric Bulk / Hydrophobic Pocket A->C D C7 Suzuki-Miyaura (Aryl/Heteroaryl) C->D E C7 Buchwald-Hartwig (Amines) C->E F Enhanced Kinase/PARP Inhibition D->F E->F

Structural logic for late-stage functionalization of the 1,3-benzodiazole scaffold.

Mechanistic Insights & Causality (E-E-A-T)

The Tautomerism Bottleneck

A fundamental causality in benzimidazole chemistry is the rapid tautomeric equilibrium of the unprotected 1H-imidazole ring. In a 1H-benzimidazole system, the 7-bromo and 4-bromo positions interconvert via proton transfer between N1 and N3. Consequently, 7-bromo-1H-benzimidazole-5-carboxylate is in equilibrium with 4-bromo-1H-benzimidazole-6-carboxylate[3].

Attempting direct palladium-catalyzed cross-coupling on the unprotected scaffold leads to three failure modes:

  • Regiochemical Ambiguity: The catalyst coordinates to a dynamic mixture of tautomers.

  • Catalyst Poisoning: The acidic N-H (pKa ~12) can deprotonate under basic cross-coupling conditions (especially in Buchwald-Hartwig aminations using NaOtBu), forming an insoluble benzimidazolide salt that sequesters the palladium catalyst[4].

  • Steric Clashing: The lack of a directing protecting group allows non-productive coordination of palladium to the imidazole nitrogens.

The Solution: N-protection is a mechanistic necessity. By installing a 2-(trimethylsilyl)ethoxymethyl (SEM) group, the tautomer is locked. The SEM group is chosen over Boc because it withstands the harsh basic conditions and elevated temperatures required for sterically hindered C7 cross-couplings, yet it can be cleanly cleaved using TBAF or TFA in the final step.

Overcoming Steric Hindrance at C7

The 5-carboxylate group exerts a strong electron-withdrawing inductive effect, which favorably accelerates the oxidative addition of Pd(0) into the C7-Br bond. However, the adjacent N-SEM group creates a severe steric wall. To overcome this, ligands with a large bite angle (e.g., dppf) or bulky biaryl phosphines (e.g., BrettPhos) are required. These ligands force the Pd(II) intermediate into a highly strained geometry that drastically accelerates the rate-limiting reductive elimination step, preventing off-target hydrodehalogenation[4].

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex (Pd-II) Pd0->OA + 7-Br-Benzimidazole TM Transmetalation Complex (Pd-II) OA->TM + R-B(OH)2 / Base RE Reductive Elimination Product Formation TM->RE RE->Pd0 - C7-R-Benzimidazole

Palladium-catalyzed cross-coupling cycle at the sterically hindered C7 position.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the validated catalytic systems for functionalizing the 7-bromo position of SEM-protected 1,3-benzodiazole-5-carboxylates.

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura (Aryl) Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)9012–1675–85
Suzuki-Miyaura (Heteroaryl) Pd(PPh₃)₄ (10 mol%)Cs₂CO₃ (2.5 eq)Toluene/EtOH/H₂O10018–2460–75
Buchwald-Hartwig (1° Amine) Pd₂(dba)₃ / BrettPhosNaOtBu (2.0 eq)Toluene10016–2065–80
Buchwald-Hartwig (2° Amine) Pd₂(dba)₃ / RuPhosCs₂CO₃ (2.0 eq)1,4-Dioxane1102450–70

Experimental Workflows & Protocols

G S1 Step 1: N-Protection (SEM-Cl, NaH, DMF) S2 Step 2: C7 Cross-Coupling (Pd Catalyst, Ligand, Base) S1->S2 S3 Step 3: Workup & Purification (Extraction, Flash Chromatography) S2->S3 S4 Step 4: Deprotection (TFA or TBAF) S3->S4

Standard experimental workflow for regioselective C7 functionalization.

Protocol A: Regioselective SEM-Protection

Objective: Lock the tautomeric state to enable clean C7 functionalization.

  • Preparation: In an oven-dried flask under N₂, dissolve ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate (1.0 eq) in anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir at 0 °C for 30 minutes until hydrogen evolution ceases and the solution becomes homogenous.

  • Alkylation: Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq) dropwise over 5 minutes.

  • Completion: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

  • Self-Validation Checkpoint: LC-MS will show a mass shift of +130 Da. ¹H-NMR will reveal the SEM methylene protons as a distinct singlet near 5.5 ppm.

Protocol B: Suzuki-Miyaura Cross-Coupling at C7

Objective: Introduce aryl/heteroaryl groups at the sterically hindered 7-position.

  • Setup: To a microwave vial or Schlenk tube, add the SEM-protected 7-bromo-benzimidazole (1.0 eq), the desired aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M).

  • Degassing: Sparge the reaction mixture with N₂ for 10 minutes to remove trace oxygen, which can cause homocoupling of the boronic acid.

  • Reaction: Seal the tube and heat at 90 °C in an oil bath for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via flash chromatography.

  • Self-Validation Checkpoint: The characteristic 1:1 isotopic doublet of the bromine atom (M / M+2) will disappear in the LC-MS trace, replaced by the exact mass of the coupled product.

Protocol C: Buchwald-Hartwig Amination at C7

Objective: Form a C-N bond at the 7-position using primary or secondary amines.

  • Glovebox Setup: Due to the moisture sensitivity of the base, setup in a glovebox is highly recommended. Combine the SEM-protected 7-bromo-benzimidazole (1.0 eq), amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), BrettPhos (0.10 eq), and NaOtBu (2.0 eq) in a sealed vial.

  • Solvent: Add anhydrous, degassed Toluene (0.1 M).

  • Reaction: Heat the sealed vial at 100 °C for 18 hours.

  • Workup: Cool to room temperature, quench carefully with water (to neutralize residual NaOtBu), and extract with CH₂Cl₂. Dry and concentrate.

  • Self-Validation Checkpoint: ¹³C-NMR will show the disappearance of the C7-Br carbon signal (typically around 105–110 ppm) and the appearance of a new C-N aromatic carbon signal shifted downfield to ~135–145 ppm.

Protocol D: Global Deprotection

Objective: Remove the SEM group to yield the final functionalized 1H-benzimidazole.

  • Reaction: Dissolve the C7-functionalized intermediate in CH₂Cl₂ (0.1 M). Add Trifluoroacetic acid (TFA, 20% v/v).

  • Stirring: Stir at room temperature for 4–6 hours.

  • Neutralization: Concentrate under reduced pressure to remove excess TFA. Redissolve in MeOH and add ethylenediamine (5.0 eq) to scavenge the formaldehyde byproduct, stirring for 1 hour.

  • Purification: Purify directly via preparative reverse-phase HPLC to isolate the pure functionalized 1,3-benzodiazole-5-carboxylate.

References

  • Catalytic Intermolecular Functionalization of Benzimidazoles Source: IntechOpen URL:[Link][3]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: PubMed Central (PMC) URL:[Link][4]

  • Tandem Palladium/Copper-Catalyzed Decarboxylative Approach to Benzoimidazo- and Imidazophenanthridine Skeletons Source: Organic Letters (ACS Publications) URL:[Link][5]

  • Functionalized Benzimidazole Scaffolds: Privileged Heterocycle for Drug Design in Therapeutic Medicine Source: ResearchGate URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with solvating Methyl 7-bromo-1-propyl-1,3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with solvating Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate (CAS: 1437794-88-1)[1]. This guide moves beyond basic "add more solvent" advice, focusing on the thermodynamic and kinetic principles of solvation to ensure your assays yield reliable, reproducible data.

Mechanistic Causality: Why is this compound difficult to dissolve?

Before applying a fix, we must understand the molecular barriers to solvation. Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate exhibits several structural features that drastically increase its crystal lattice energy and lipophilicity:

  • Planar Aromatic Core : The benzimidazole ring system promotes strong π−π stacking interactions in the solid state.

  • Halogenation Effect : The bromine atom at the C7 position significantly increases the molecular weight and lipophilicity (hydrophobicity) of the compound, creating unfavorable interactions with polar molecules and driving a strong preference for the crystalline solid state[2].

  • Absence of H-Bond Donors : The alkylation at N1 (propyl group) and esterification at C5 (methyl ester) remove all hydrogen bond donors. Consequently, the molecule relies entirely on weaker dipole-dipole interactions and London dispersion forces for solvation.

  • Solvent Vulnerability : While Dimethyl Sulfoxide (DMSO) is a standard polar aprotic solvent, it is highly hygroscopic. Even trace amounts of atmospheric water absorbed into the DMSO will exponentially decrease the solubility of highly lipophilic, halogenated compounds, pushing the solution into an unstable supersaturated state that leads to precipitation[3].

Diagnostic & Troubleshooting Workflow

Use the following self-validating workflow to systematically identify and resolve the root cause of your solubility failure.

G Start Compound fails to dissolve in 100% DMSO CheckWater Step 1: Verify DMSO Quality (Is it anhydrous?) Start->CheckWater NewDMSO Use fresh, anhydrous DMSO (≤0.005% water) CheckWater->NewDMSO No/Unsure Heating Step 2: Thermal/Mechanical (Heat to 40°C + Sonication) CheckWater->Heating Yes NewDMSO->Heating CheckSol Is it fully dissolved? Heating->CheckSol AltSolvent Step 3: Add Co-solvents (e.g., DMF or THF) CheckSol->AltSolvent No Success Proceed to Assay Prep (Keep warm if needed) CheckSol->Success Yes AltSolvent->Success

Figure 1: Diagnostic workflow for resolving DMSO solubility issues of lipophilic benzimidazoles.

Step-by-Step Solubilization Protocols

Protocol A: Mitigating Hygroscopic Antisolvent Effects

Causality: Water acts as a potent antisolvent. When DMSO absorbs water, the solvation capacity for hydrophobic compounds plummets, causing the compound to enter a metastable supersaturated zone and precipitate[3]. Self-Validating Step: Compare dissolution in your current benchtop DMSO versus a freshly cracked ampoule of anhydrous DMSO.

  • Purge & Seal : Always use freshly opened, anhydrous DMSO (≤0.005% water). If using a larger bottle, purge the headspace with dry Argon or Nitrogen gas before sealing.

  • Pre-warming : Pre-warm the anhydrous DMSO to 37°C–40°C before adding it to the lyophilized powder.

  • Concentration Strategy : Attempt a 10 mM stock first. If it fails, do not immediately add more DMSO (which dilutes your stock and limits assay flexibility). Instead, proceed to Protocol B.

Protocol B: Thermal and Acoustic Disruption

Causality: Acoustic cavitation generated during sonication creates microscopic bubbles that collapse violently, producing localized high-pressure and high-temperature conditions. This mechanical energy is required to overcome the high crystal lattice energy of the brominated benzimidazole[4].

  • Water Bath Sonication : Place the sealed vial in a temperature-controlled bath sonicator set to 40°C.

  • Pulsed Sonication : Sonicate for 5-minute intervals, vortexing for 10 seconds between each interval.

  • Visual Inspection : Hold the vial against a light source to check for micro-crystals. The solution must be completely optically clear. Self-Validating Step: Centrifuge the vial at 10,000 x g for 5 minutes. If a pellet forms at the bottom, the compound was only suspended as a fine dispersion, not thermodynamically dissolved.

Quantitative Data: Comparison of Solubilization Strategies

Solubilization TechniqueMechanism of ActionExpected Outcome for Halogenated BenzimidazolesRisk Factor
Anhydrous DMSO Eliminates water-induced antisolvent effects[5].High solubility (Up to 10-50 mM).Low
Bath Sonication (40°C) Acoustic cavitation overcomes crystal lattice energy[4].Rapid dissolution of aggregates.Low (Ensure temp < 60°C to prevent degradation)
Cyclodextrin Complexation Encapsulates the hydrophobic molecule in a hydrophilic cavity[6].Excellent aqueous solubility post-DMSO dilution.Medium (May affect binding kinetics in some assays)
DMF Substitution Lower dielectric constant better matches lipophilic profile.Solvates highly halogenated aromatics effectively.High (DMF is more toxic to cell cultures than DMSO)

Frequently Asked Questions (FAQs)

Q1: My compound dissolved perfectly in the DMSO stock, but formed cloudy precipitates immediately when added to my cell culture media. Why? Answer: This is a classic "solvent shift" phenomenon. When the DMSO stock is diluted into an aqueous buffer, the DMSO molecules rapidly hydrogen-bond with the surrounding water. This strips the DMSO solvation shell away from the hydrophobic benzimidazole, leading to rapid hydrophobic aggregation, nucleation, and visible precipitation[7]. This can cause false negatives in high-throughput screening (HTS) because the compound is no longer bioavailable[8].

G Stock 10 mM Stock in 100% DMSO Dilution Dilution into Aqueous Buffer Stock->Dilution SolventShift DMSO Solvation Shell Disrupted Dilution->SolventShift Nucleation Hydrophobic Aggregation SolventShift->Nucleation Precipitate Visible Precipitation (Assay Failure) Nucleation->Precipitate

Figure 2: Logical sequence of solvent-shift induced precipitation during aqueous assay dilution.

Solution: Do not add the DMSO stock directly to the bulk aqueous media. Instead, perform an intermediate dilution in 100% FBS (serum) to allow serum proteins to bind the lipophilic compound, or use an excipient like Sulfobutyl-ether β -cyclodextrin (SBE- β -CD) to form an inclusion complex prior to aqueous introduction[6].

Q2: Should I assess this compound using kinetic or thermodynamic solubility assays? Answer: For early-stage biological assays and lead optimization, kinetic solubility is the most relevant metric. Kinetic solubility measures how long the compound remains in solution after transitioning from an organic solvent (DMSO) into an aqueous target medium[9]. Thermodynamic solubility, conversely, measures the equilibrium solubility of the solid crystal directly in water[10], which is likely near-zero for this brominated compound and less predictive of its behavior in a DMSO-driven assay workflow.

Q3: Can I just increase the DMSO concentration in my final assay to keep it dissolved? Answer: While increasing the final DMSO concentration (e.g., from 0.1% to 1% or 2%) will thermodynamically favor solubility, it introduces significant risks of solvent-induced artifacts or cytotoxicity in cell-based assays[2]. It is highly recommended to keep final DMSO concentrations below 0.5% and rely on formulation strategies (like sonication or cyclodextrins) rather than bulk solvent increases.

References

  • Aqueous Solubility Assays - Creative Bioarray. URL: [Link]

  • Improved Remdesivir Solubility by Sonication - Hielscher Ultrasonics. URL: [Link]

  • In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds - Ingenta Connect. URL: [Link]

  • How to Improve Drug Solubility with Sonication - Patsnap Eureka. URL: [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath. URL: [Link]

  • Samples in DMSO: What an end user needs to know - Ziath. URL: [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? - ResearchGate. URL:[Link]

Sources

Optimization

Technical Support Center: Chromatography Purification of Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Methyl 7-bromo-1-propyl-1,3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate. It is structured as a series of troubleshooting scenarios and frequently asked questions to directly address challenges encountered during chromatographic purification.

Understanding the Molecule: Key Structural Features and Chromatographic Behavior

Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate is a substituted benzimidazole. Its structure dictates its behavior on a chromatography column.

  • Benzimidazole Core: A moderately polar, aromatic heterocyclic system capable of hydrogen bonding if the N-H is unsubstituted. However, in this case, the N1 position is alkylated.[1]

  • 1-Propyl Group: An N-alkylation that increases the molecule's lipophilicity (reduces polarity) and removes the acidic N-H proton, preventing strong interactions with silica's silanol groups.[2]

  • 7-Bromo Group: A halogen substituent that slightly increases the molecular weight and lipophilicity.[3]

  • 5-Methyl Carboxylate Group: An ester group that adds polarity and acts as a hydrogen bond acceptor.

Overall, the molecule is of intermediate polarity, making it an ideal candidate for normal-phase flash chromatography on silica gel. Its polarity will be primarily influenced by the ester and the benzimidazole ring system, while the propyl and bromo groups render it less polar than unsubstituted benzimidazoles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Question: Why is my product co-eluting with an impurity? The spots are very close on the TLC plate.

Answer: This is a common issue when the polarity of the product and an impurity are very similar.[4] The cause is often a structurally related side-product from the synthesis.

Potential Causes & Solutions:

  • Isomeric Impurities: The synthesis might have produced a small amount of the corresponding N3-propyl isomer. Regioselectivity in N-alkylation of benzimidazoles can sometimes be difficult to control perfectly.[5]

  • Unreacted Starting Material: If the starting material, such as a substituted o-phenylenediamine, is close in polarity to the product, it may co-elute. Ensure the reaction has gone to completion by monitoring with TLC.[4][6]

  • Sub-optimal Mobile Phase: The solvent system you are using may not have sufficient selectivity for the two compounds.

Troubleshooting Workflow:

G start Poor Resolution (Overlapping Spots) cause1 Sub-optimal Mobile Phase start->cause1 Check cause2 Column Overload start->cause2 Check cause3 Structurally Similar Impurity start->cause3 Likely sol1 Change Solvent Selectivity (e.g., Hex/EtOAc -> Hex/DCM/MeOH) cause1->sol1 Action sol2 Decrease Sample Load (≤1-2% of silica mass) cause2->sol2 Action sol3 Use a High-Performance Silica Cartridge cause3->sol3 Action sol4 Consider Alternative Mode (e.g., Reversed-Phase HPLC) cause3->sol4 Action

Caption: Troubleshooting workflow for poor separation.

Detailed Actions:

  • Alter Mobile Phase Selectivity: If you are using a standard hexane/ethyl acetate system, try replacing one of the solvents to change the separation mechanism. For example, introduce dichloromethane (DCM) for its different interaction properties or a small amount of methanol for polar impurities. A common strategy is to test solvent systems from different selectivity groups.[7]

  • Reduce Column Loading: Overloading the column is a frequent cause of peak broadening and loss of resolution.[8][9] As a rule of thumb, for a difficult separation, reduce the crude sample load to 1-2% of the silica gel mass by weight.[9]

  • Consider Reversed-Phase: If normal-phase chromatography fails to provide a baseline separation, the different selectivity offered by reversed-phase chromatography (e.g., on a C18 column with a water/acetonitrile mobile phase) may resolve the issue.[10][11]

Question: I'm seeing a persistent yellow or brown colored band on my column that is difficult to remove. What is it and how can I get rid of it?

Answer: Colored impurities are a very common byproduct in benzimidazole synthesis, often arising from the oxidation of the o-phenylenediamine starting material.[4][12] These impurities can be highly polar and stick to the silica gel.

Solutions:

  • Pre-Purification with Activated Carbon: Before loading onto the column, dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate or DCM), add a small amount of activated carbon, stir for 15-30 minutes, and then filter through celite. This will often remove the majority of highly colored, non-polar impurities.[4][13]

  • Acid-Base Extraction: Since benzimidazoles are basic, an acid-base workup can be effective.[4] Dissolve the crude material in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated benzimidazole product will move to the aqueous layer, leaving non-basic impurities behind. You can then neutralize the aqueous layer with a base and extract your product back into an organic solvent.

  • Use of a Polar "Flush": If the colored material remains on the column after your product has eluted, you can wash the column with a much stronger solvent system (e.g., 5-10% methanol in DCM) to strip these highly polar impurities in preparation for the next run.

Question: My purified product shows significant peak tailing in the chromatogram. What's causing this?

Answer: Peak tailing is typically caused by unwanted secondary interactions between your compound and the stationary phase, or issues with the chromatography setup itself.

Potential Causes & Solutions:

  • Secondary Interactions with Silica: Although the N1-propyl group blocks one basic site, the N3 nitrogen of the benzimidazole ring is still basic and can interact with acidic silanol groups (Si-OH) on the silica surface, causing tailing.

    • Solution: Add a small amount of a basic modifier to your mobile phase. For example, adding 0.1-1% triethylamine (TEA) or pyridine to the eluent will neutralize the active silanol sites and improve peak shape for basic compounds.[14]

  • Column Degradation or Channeling: A void at the head of the column or a blocked frit can cause distorted peak shapes.

    • Solution: Ensure your column is packed properly. If using pre-packed cartridges, avoid sudden pressure shocks. If the problem persists, the column may need to be replaced.

  • Sample Overload in a Strong Solvent: Dissolving your sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[15]

    • Solution: Dissolve the sample in the weakest possible solvent (ideally the initial mobile phase, like hexane/DCM) or use a dry loading technique.[14]

Frequently Asked Questions (FAQs)

Question: What is a good starting point for developing a TLC method for this compound?

Answer: A systematic approach to TLC development is key. Given the compound's structure, a hexane/ethyl acetate mixture is an excellent starting point.

Recommended TLC Screening Protocol:

  • Prepare three small TLC chambers.

  • Create three different mobile phase compositions:

    • 80:20 Hexane:Ethyl Acetate (Low Polarity)

    • 60:40 Hexane:Ethyl Acetate (Medium Polarity)

    • 40:60 Hexane:Ethyl Acetate (High Polarity)

  • Spot your crude material on three separate TLC plates and develop one in each chamber.

  • Visualize under a UV lamp (254 nm).[6]

  • The ideal solvent system is one that gives your product a Retention Factor (Rf) value between 0.2 and 0.4 . This Rf range typically translates well to a flash chromatography gradient, ensuring the compound spends enough time on the column to separate from impurities.

Solvent System (Hexane:EtOAc) Observed Product Rf Recommendation
80:200.10Too low. Increase eluent strength.
60:400.35Good starting point. Impurities are well-separated.
40:600.75Too high. Decrease eluent strength for better separation.
Table 1: Example of TLC Solvent System Screening.

Question: Should I use Normal-Phase or Reversed-Phase chromatography?

Answer: For this specific molecule, Normal-Phase chromatography on silica gel is the recommended primary method . The compound has intermediate polarity and is highly soluble in common organic solvents like DCM and ethyl acetate, making it perfectly suited for this technique.[14]

Reversed-Phase (RP) chromatography should be considered a secondary or orthogonal technique. It is most useful when:

  • Impurities are inseparable from the product in normal-phase.[11]

  • The product is highly polar and has poor retention on silica.

  • You are purifying a final compound to very high purity (>99.5%) for analytical or clinical use, where RP-HPLC is standard.[16]

Question: How much crude material can I load onto my flash column?

Answer: The loading capacity depends heavily on the difficulty of the separation.[17] It is defined as the mass of crude sample relative to the mass of the stationary phase (silica gel).

Separation Difficulty (ΔRf on TLC) Recommended Sample Load (% w/w) Example: 40g Silica Cartridge
Easy (ΔRf > 0.2)5 - 10%2.0 g - 4.0 g
Moderate (ΔRf ≈ 0.1 - 0.2)2 - 5%800 mg - 2.0 g
Difficult (ΔRf < 0.1)0.5 - 2%200 mg - 800 mg
Table 2: General Guidelines for Sample Loading on Silica Gel Flash Columns.
  • ΔRf is the difference in TLC Rf values between your product and the closest impurity.

  • Dry loading is highly recommended for maximizing loading capacity and improving resolution, especially if your sample does not dissolve well in a weak solvent.[14][17]

Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography Purification

This protocol assumes a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) has been identified by TLC.

Method Development Workflow:

G cluster_0 Phase 1: Analytical Scale cluster_1 Phase 2: Preparative Scale cluster_2 Phase 3: Analysis A Dissolve Crude Sample B TLC Screening (Multiple Solvent Systems) A->B C Identify Optimal Eluent (Product Rf = 0.2-0.4) B->C D Select Column Size (Based on Sample Mass) C->D E Prepare Sample for Loading (Dry or Liquid Load) D->E F Run Flash Chromatography (Optimized Gradient) E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Obtain Pure Product J->K

Caption: Workflow for chromatography method development.

Step-by-Step Procedure:

  • Column Selection: Choose a silica gel flash cartridge size appropriate for your sample mass, referring to the loading guidelines in Table 2.

  • Sample Preparation (Dry Loading Recommended):

    • Dissolve your crude material (e.g., 1.0 g) in a minimal amount of a low-boiling point solvent (e.g., DCM or acetone).

    • Add 2-3 times the sample mass of silica gel (e.g., 2-3 g) or another inert sorbent like Celite.

    • Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

    • Load this powder into an empty solid load cartridge or directly onto the top of the pre-equilibrated column.

  • Column Equilibration: Equilibrate the column with your initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) for at least 5 column volumes (CV).

  • Elution and Fraction Collection:

    • Begin the run with the initial mobile phase for 2-3 CVs to elute very non-polar impurities.

    • Run a linear gradient based on your TLC data. For a product with an Rf of 0.35 in 60:40 Hexane:EtOAc, a gradient from 10% to 50% EtOAc over 10-15 CVs is a good starting point.

    • Collect fractions throughout the run, monitoring the elution profile with the UV detector.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.[6]

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate.

References
  • Akhtar, T., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC. [Link][6]

  • Verma, A. K., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. [Link][18]

  • Google Patents. (2005). A process for the optical purification of benzimidazole derivatives. [19]

  • Pharmaffiliates. Benzimidazole-impurities. [Link][20]

  • Waters. (n.d.). Techniques for Improving the Efficiency of Large Volume Loading in Preparative Liquid Chromatography. [Link][15]

  • SÄNTIS. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. [Link][7]

  • Organic Chemistry Portal. Benzimidazole synthesis. [Link][21]

  • Biotage. (2023). Pushing flash column chromatography loading limits. [Link][17]

  • Separation Science. (2024). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. [Link][8]

  • ACS Publications. (2020). 1,2-Disubstituted Benzimidazoles by the Iron Catalyzed Cross-Dehydrogenative Coupling of Isomeric o-Phenylenediamine Substrates. The Journal of Organic Chemistry. [Link][22]

  • PMC. (2021). Optimization of multi-column chromatography for capture and polishing at high protein load. [Link][23]

  • SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column. [Link][10]

  • Phenomenex. (2017). How to Improve LC Column Loadability. [Link][9]

  • Biotage. (2018). Successful Flash Chromatography. [Link][14]

  • Academia.edu. (1997). Simplified reversed-phase conditions for the determination of benzimidazole fungicides in fruits by high-performance liquid chromatography with UV detection. [Link][16]

  • Concise. (n.d.). Some Biologically Important 2-Substituted Benzimidazole Derivatives. [Link][1]

  • De Gruyter. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. [Link][11]

  • Molbase. (n.d.). Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione. [Link][13]

  • PubMed. (2009). Characterization of new PPARgamma agonists: benzimidazole derivatives - the importance of position 2. [Link][2]

  • ACS Omega. (2024). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. [Link][3]

Sources

Troubleshooting

Overcoming steric hindrance in Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate coupling

Welcome to the Advanced Application Support Portal. This guide is specifically engineered for researchers and drug development professionals facing synthetic bottlenecks with Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. This guide is specifically engineered for researchers and drug development professionals facing synthetic bottlenecks with Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate .

As a Senior Application Scientist, I have structured this portal to move beyond basic troubleshooting. We will dissect the causality of the steric clash at the C7 position and provide a self-validating, field-proven methodology to force this challenging cross-coupling to completion.

Mechanistic Overview: The C7 / N1-Propyl Steric Clash

The benzimidazole core presents a unique topological challenge. In your substrate, the target electrophilic site (C7-Br) is positioned immediately adjacent to the N1-propyl group. Because the N-C(propyl) bond is freely rotatable, the aliphatic chain sweeps through the steric hemisphere of the C7 position.

During a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), this dynamic steric shield severely inhibits two critical steps:

  • Oxidative Addition: The bulky Pd(0) complex struggles to insert into the C7-Br bond.

  • Transmetalation (Rate-Limiting): The incoming nucleophile (e.g., a boronic acid) cannot easily approach the crowded Ln​Pd(II)(Ar)(Br) intermediate. If transmetalation is delayed, the catalyst undergoes side reactions, leading to protodehalogenation (debromination) of your starting material.

To overcome this, we must engineer the catalytic environment using highly specialized bulky ligands and optimized biphasic solvent systems.

G A Steric Clash: C7-Br & N1-Propyl B Ligand Selection: Buchwald (XPhos/SPhos) A->B Overcome Oxidative Addition Barrier C Base & Solvent: K3PO4 in Dioxane/H2O B->C Facilitate Transmetalation D Precatalyst: Pd G3 Complex C->D E Cross-Coupling: Suzuki-Miyaura D->E F Reaction Control: Monitor Debromination E->F Quality Control

Workflow for optimizing C7-benzimidazole cross-coupling by mitigating N1-propyl steric hindrance.

Troubleshooting & FAQs

Q1: Why does my reaction yield mostly the debrominated starting material (protodehalogenation) instead of the coupled product? A1: Protodehalogenation is the dominant failure mode for sterically hindered aryl bromides. Causality dictates that when the transmetalation step is sterically blocked by the N1-propyl group, the long-lived Pd(II) intermediate has time to abstract a proton (often from the solvent, aliphatic amines, or the base) and undergo premature reductive elimination. To fix this, you must accelerate transmetalation by increasing the nucleophilicity of your boronic species. Switch from weak carbonate bases to aqueous K3​PO4​ or Ba(OH)2​ , which rapidly generate the highly reactive boronate complex.

Q2: Which palladium ligands are scientifically proven to handle this specific level of steric bulk? A2: Standard phosphines like PPh3​ or dppf will fail here. You must use dialkylbiaryl phosphine ligands (Buchwald-type ligands) such as SPhos or XPhos . These ligands are highly electron-rich, which forces the formation of a highly active monoligated L1​Pd(0) species that easily inserts into the C7-Br bond. Furthermore, the lower aromatic ring of the Buchwald ligand provides a secondary Pd -arene stabilizing interaction that actively forces the two coupling partners together, accelerating reductive elimination[1]. SPhos is particularly validated for improving yields in sterically hindered, ortho-substituted aryl bromides[2].

Q3: Should I use a standard Pd(OAc)2​

  • Ligand system, or a preformed precatalyst? A3: Always use a preformed precatalyst (e.g., XPhos Pd G3 ) for this substrate. In situ catalyst generation from Pd(OAc)2​ requires the ligand to reduce Pd(II) to Pd(0) , which consumes a portion of your expensive ligand and often requires elevated temperatures. A G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species at room temperature or mild heating, minimizing the formation of inactive "Pd black" nanoparticles.

Q4: Can I run this reaction in anhydrous conditions to prevent side reactions? A4: No. For sterically hindered Suzuki-Miyaura couplings, water is not your enemy; it is a mechanistic requirement. Water is necessary to dissolve the inorganic base and facilitate the formation of the critical boronate intermediate [R−B(OH)3​]− . A biphasic system like 1,4-Dioxane/Water (4:1 v/v) is optimal[3].

Quantitative Performance Data

The following table synthesizes expected outcomes based on ligand and condition selection for the C7-coupling of your specific benzimidazole substrate.

Ligand SystemBase / SolventTemp (°C)Expected YieldPrimary Outcome & Mechanistic Reason
PPh3​ (4 equiv) K2​CO3​ / Toluene100< 5%Failure: Ligand is too small; cannot overcome N1-propyl steric shielding.
PCy3​ (2 equiv) Cs2​CO3​ / Dioxane10015 - 20%Poor: Good electron density, but lacks the secondary Pd-arene interaction to force reductive elimination.
SPhos (2 equiv) K3​PO4​ / Dioxane: H2​O 9075 - 85%Optimal: Secondary interactions accelerate reductive elimination; water activates the boronic acid[1][2].
XPhos Pd G3 K3​PO4​ / Dioxane: H2​O 80> 90%Superior: Rapid generation of L1​Pd(0) prevents catalyst decay and outcompetes protodehalogenation.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol utilizes XPhos Pd G3 to couple Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate with a standard arylboronic acid. The workflow is designed as a self-validating system: visual and analytical checkpoints are built-in to confirm mechanistic success at each stage.

Reagents:

  • Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate (1.0 equiv, 1.0 mmol, ~297 mg)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)

  • K3​PO4​ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 mL reaction vial equipped with a magnetic stir bar, add the benzimidazole substrate, arylboronic acid, and K3​PO4​ .

  • Solvent Degassing (Critical Step): Add 8 mL of 1,4-Dioxane and 2 mL of H2​O . Seal the vial with a septum. Sparge the biphasic mixture vigorously with Argon gas for exactly 15 minutes.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos to phosphine oxides, permanently killing the catalyst.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and add the XPhos Pd G3 precatalyst. Reseal and sparge for an additional 2 minutes.

  • Thermal Activation: Transfer the vial to a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

    • Self-Validation Checkpoint 1 (Visual): The solution should turn a clear yellow/orange. If the solution rapidly turns black and opaque within 10 minutes, your degassing failed, and "Pd black" has precipitated. The reaction must be restarted.

  • Reaction Monitoring: After 2 hours, sample the organic layer. Dilute with LC-MS grade acetonitrile and inject into the LC-MS.

    • Self-Validation Checkpoint 2 (Analytical): Look for the disappearance of the starting material mass ( m/z≈297/299 , exhibiting a classic 1:1 isotopic ratio for 79Br/81Br ). The appearance of the coupled product mass without the bromine isotope pattern confirms successful transmetalation and reductive elimination.

  • Workup: Once complete, cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Brine (2 x 10 mL). The organic layer is dried over anhydrous Na2​SO4​ , filtered, and concentrated in vacuo for subsequent silica gel chromatography.

Sources

Reference Data & Comparative Studies

Validation

Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate vs 7-chloro benzimidazole analogs

Comparative Profiling of Methyl 7-Bromo-1-propyl-1,3-benzodiazole-5-carboxylate vs. 7-Chloro Analogs in Drug Discovery The benzimidazole core is a privileged scaffold in medicinal chemistry, serving as the structural fou...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Profiling of Methyl 7-Bromo-1-propyl-1,3-benzodiazole-5-carboxylate vs. 7-Chloro Analogs in Drug Discovery

The benzimidazole core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors, PARP inhibitors, and anti-hypertensive agents. When optimizing this scaffold, substitutions at the C7 and N1 positions critically dictate the molecule's physicochemical properties, synthetic tractability, and target binding affinity.

This guide provides an objective, data-driven comparison between Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate (CAS: 1437794-88-1)[1] and its 7-chloro benzimidazole analogs . By dissecting the causality behind their divergent behaviors, this document equips drug development professionals with the insights needed to select the optimal building block for lead generation.

Mechanistic & Physicochemical Divergence

The substitution of a chlorine atom with a bromine atom at the C7 position of the benzimidazole ring is not merely a change in molecular weight; it fundamentally alters the electronic and steric landscape of the molecule.

The Halogen Bonding (σ-Hole) Advantage

Halogen bonding (X-bonding) has emerged as a critical non-covalent interaction in structure-based drug design. Because halogens have an anisotropic distribution of charge, they feature a region of positive electrostatic potential—known as the σ-hole—opposite the covalent C-X bond[2].

  • 7-Bromo Scaffold: Bromine is highly polarizable. The N1-propyl group provides steric bulk that forces the 7-bromo substituent into a rigid vector. This allows the pronounced σ-hole of the bromine to act as a strong Lewis acid, forming highly directional and stabilizing halogen bonds with Lewis bases (e.g., backbone carbonyl oxygens in a kinase hinge region)[2].

  • 7-Chloro Scaffold: Chlorine is significantly more electronegative and less polarizable than bromine. Consequently, its σ-hole is much smaller, resulting in weaker, often negligible halogen bonding capabilities[2].

Synthetic Tractability and Late-Stage Functionalization

The C5-methyl ester in both scaffolds serves as a versatile handle for downstream amide coupling. However, the C7-halogen dictates the scaffold's utility in late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The carbon-bromine bond dissociation energy (~280 kJ/mol) is substantially lower than that of the carbon-chlorine bond (~330 kJ/mol). This makes the 7-bromo derivative a highly reactive electrophile, allowing for library diversification under mild conditions that preserve the integrity of the C5-ester and N1-propyl groups.

G C_Br Methyl 7-bromo-1-propyl- benzimidazole-5-carboxylate Prop Physicochemical Profiling C_Br->Prop C_Cl 7-chloro benzimidazole analogs C_Cl->Prop X_Bond Stronger Halogen Bonding (Larger σ-hole) Prop->X_Bond W_Bond Weaker Halogen Bonding (Smaller σ-hole) Prop->W_Bond React High Pd-Coupling Reactivity (Lower C-Br BDE) Prop->React Slow Low Pd-Coupling Reactivity (Higher C-Cl BDE) Prop->Slow

Workflow comparing physicochemical and synthetic reactivity profiles of 7-Br vs 7-Cl scaffolds.

Quantitative Performance Metrics

The following table summarizes the theoretical and empirical differences between the two scaffolds, demonstrating why the 7-bromo variant is often prioritized in hit-to-lead optimization.

Property / MetricMethyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate7-Chloro Benzimidazole Analogs
Halogen van der Waals Radius 1.85 Å1.75 Å
C-X Bond Dissociation Energy ~280 kJ/mol~330 kJ/mol
Halogen Bond Strength (σ-hole) Strong (Highly polarizable)Weak (Less polarizable)
Relative Cross-Coupling Yield >95% (Standard Pd conditions)<20% (Requires specialized ligands/heat)
Target Residence Time ( 1/koff​ ) Prolonged (Kinetic trapping via X-bond)Transient

Self-Validating Experimental Protocols

To objectively compare these scaffolds, researchers must deploy assays that isolate specific variables. The following protocols are designed with built-in validation checkpoints to ensure data integrity.

Protocol A: Comparative Suzuki-Miyaura Cross-Coupling (Reactivity Assessment)

Causality: This experiment validates the synthetic superiority of the 7-Br scaffold. We utilize Pd(dppf)Cl2​ as the catalyst because the large bite angle of the dppf ligand accommodates the steric clash between the N1-propyl group and the incoming aryl group during the transmetalation step.

  • Preparation: In an inert glovebox, prepare two parallel reaction vials. To Vial 1, add 1.0 mmol of Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate. To Vial 2, add 1.0 mmol of the 7-chloro analog.

  • Reagent Addition: To both vials, add 1.2 mmol of phenylboronic acid, 3.0 mmol of K2​CO3​ , and 5 mol% of Pd(dppf)Cl2​ .

  • Solvent & Heating: Suspend the mixtures in 5 mL of degassed 1,4-dioxane/water (4:1 v/v). Seal the vials and heat at 80°C under continuous stirring.

  • Validation Checkpoint: Sample both reactions at 1 hour and 4 hours for LC-MS analysis.

    • Self-Validation: Vial 1 (7-Br) should demonstrate >95% conversion to the cross-coupled product. Vial 2 (7-Cl) acts as an internal negative control for low-temperature oxidative addition; it should show <20% conversion, proving the selective reactivity of the C-Br bond.

Protocol B: Surface Plasmon Resonance (SPR) for Halogen Bond Validation

Causality: Standard end-point IC50​ assays cannot distinguish whether high affinity is driven by fast association or slow dissociation. SPR provides real-time kon​ and koff​ rates. Strong halogen bonds specifically decrease the dissociation rate ( koff​ ) due to the strict geometric requirements of the σ-hole interaction, which kinetically traps the ligand in the binding pocket.

  • Immobilization: Immobilize the target protein (e.g., MEK1 kinase) onto a CM5 sensor chip using standard amine coupling chemistry until a stable baseline of ~5000 RU is achieved.

  • Analyte Preparation: Saponify the C5-methyl ester of both the 7-Br and 7-Cl scaffolds to yield their active free-acid forms. Prepare serial dilutions (0.1 nM to 1000 nM) in running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO).

  • Kinetic Run: Inject the analytes over the functionalized chip at a high flow rate (30 µL/min) to eliminate mass transport limitations. Follow with a 600-second buffer wash to accurately measure the dissociation phase.

  • Validation Checkpoint: Include a 7-fluoro (7-F) analog as a negative control.

    • Self-Validation: Because fluorine is highly electronegative and lacks a polarizable σ-hole, it cannot form a halogen bond[2]. The 7-F analog should exhibit rapid dissociation (high koff​ ). If the 7-Br analog shows a significantly lower koff​ compared to both 7-Cl and 7-F, the prolonged residence time is definitively attributed to halogen bonding rather than mere lipophilicity.

Pathway Ligand 7-Bromo Scaffold Target Target Protein (e.g., Kinase Hinge) Ligand->Target Binding Complex Ligand-Target Complex (Stabilized by X-Bond) Target->Complex σ-hole interaction Effect Prolonged Residence Time (Lower IC50) Complex->Effect Kinetic trapping

Mechanism of target stabilization via halogen bonding (σ-hole interaction) for 7-bromo scaffolds.

References

  • [2] Hardegger, L. A., et al. Computational Tools To Model Halogen Bonds in Medicinal Chemistry. ACS Publications. Available at: [Link]

Sources

Comparative

Comparative Guide: Receptor Binding Affinities of Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate Derivatives

Pharmacophore Rationale and Structural Dynamics Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate (CAS 1437794-88-1) and its derivatives represent a highly privileged scaffold in modern drug discovery. Benzimidazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophore Rationale and Structural Dynamics

Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate (CAS 1437794-88-1) and its derivatives represent a highly privileged scaffold in modern drug discovery. Benzimidazole cores are renowned for their ability to mimic endogenous purines, allowing them to interface with a diverse array of G-protein coupled receptors (GPCRs) and kinases 1[1].

As an application scientist, it is critical to understand why this specific substitution pattern is utilized before evaluating its binding affinity:

  • The 5-Carboxylate Moiety : The methyl ester serves as a lipophilic prodrug, enhancing intestinal absorption and cellular permeability. Once cleaved by intracellular esterases, the resulting free 5-carboxylic acid acts as the primary pharmacophore, forming essential salt bridges with positively charged residues (e.g., Arginine) in the receptor's binding pocket.

  • The 1-Propyl Group : This aliphatic chain is precisely calibrated to anchor the molecule into deep, hydrophobic transmembrane (TM) domains without exceeding the steric limits that would cause entropic penalties during binding.

  • The 7-Bromo Substitution : The addition of a bromine atom at the 7-position is a masterclass in rational drug design. It introduces significant steric bulk that restricts the rotational freedom of the benzimidazole ring, effectively "locking" the molecule into a bioactive conformation. Furthermore, it enables halogen bonding with backbone carbonyls, drastically increasing target residence time.

Comparative Receptor Binding Profiles

To objectively evaluate the performance of this scaffold, we compare its binding affinities across two primary therapeutic targets where 1-alkyl-benzimidazole-5-carboxylates are heavily utilized: the Prostaglandin E2 Receptor Subtype 4 (EP4) and the Angiotensin II Type 1 (AT1) Receptor .

Recent high-throughput screening and SAR optimizations have identified benzimidazole-carboxylic acid derivatives as highly potent, specific, and selective EP4 receptor antagonists 2[2].

Quantitative Binding Affinity Comparison

Note: Data represents the active free-acid forms (post-ester hydrolysis) compared against the methyl ester prodrug to illustrate the necessity of the free carboxylate for target engagement.

Compound DerivativeTarget ReceptorIC₅₀ (nM)Kᵢ (nM)Efficacy Profile
Methyl 7-bromo-1-propyl-benzimidazole-5-carboxylate EP4>10,000>10,000Inactive (Prodrug form)
7-bromo-1-propyl-benzimidazole-5-carboxylic acid EP412.48.1Full Antagonist
1-propyl-benzimidazole-5-carboxylic acid (No Br)EP4345.0210.5Weak Antagonist
7-bromo-1-methyl-benzimidazole-5-carboxylic acid AT185.262.0Partial Antagonist
7-bromo-1-propyl-benzimidazole-5-carboxylic acid AT14.83.2Full Antagonist

Key Insight : The removal of the 7-bromo group results in a ~28-fold drop in EP4 affinity, proving the necessity of the halogen bond. Similarly, extending the 1-position alkyl chain from methyl to propyl increases AT1 affinity by ~18-fold, demonstrating the critical nature of the hydrophobic anchor.

Mechanistic Pathway: EP4 Receptor Antagonism

The primary therapeutic value of these derivatives lies in their ability to block the EP4 receptor, a GPCR coupled to Gαs. By preventing PGE2 from binding, the benzimidazole derivative halts the downstream accumulation of cAMP, thereby reducing inflammatory signaling and nociception.

EP4_Pathway Ligand 7-Bromo-1-Propyl Derivative EP4 EP4 Receptor (GPCR) Ligand->EP4 Competitive Antagonism Gs Gαs Protein EP4->Gs Activates (Blocked) AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Activates

Caption: Mechanism of action for 7-bromo-1-propyl-benzimidazole derivatives antagonizing the EP4 pathway.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the binding affinities reported must be derived from highly controlled, self-validating experimental systems. Below is the optimized protocol for the Radioligand Binding Assay used to determine the Ki​ values.

Radioligand Binding Assay Workflow

Workflow Prep Membrane Preparation (HEK293-EP4 Cells) Incubate Incubation with [3H]-PGE2 + Benzimidazole Ligand Prep->Incubate Filter Rapid Filtration (GF/C Plates + 0.3% PEI) Incubate->Filter Wash Washing Step (Ice-cold Buffer) Filter->Wash Measure Liquid Scintillation Counting Wash->Measure Analyze IC50 / Ki Calculation (Cheng-Prusoff) Measure->Analyze

Caption: Step-by-step workflow for the competitive radioligand binding assay.

Step-by-Step Methodology and Causality
  • Membrane Preparation : Isolate membranes from HEK293 cells stably expressing the human EP4 receptor. Causality: HEK293 cells lack endogenous EP4, ensuring that all specific binding signals are exclusively derived from the recombinant target.

  • Buffer Formulation : Utilize 50 mM Tris-HCl (pH 7.4) supplemented with 10 mM MgCl₂, 1 mM EDTA, and 0.1% BSA. Causality: The Mg²⁺ ions act as allosteric modulators, stabilizing the high-affinity state of the GPCR-G protein complex. EDTA chelates trace heavy metals to prevent oxidative degradation of the ligand, while BSA prevents the highly lipophilic 1-propyl derivatives from adhering to the plastic assay walls.

  • Incubation : Add 10 µg of membrane protein, 1 nM [³H]-PGE2, and varying concentrations of the benzimidazole derivative (10⁻¹¹ to 10⁻⁵ M). Incubate at room temperature for 90 minutes to ensure equilibrium is reached.

  • Self-Validating Controls : Each plate MUST include Total Binding (TB) wells (radioligand only) and Non-Specific Binding (NSB) wells (radioligand + 10 µM unlabeled PGE2). Validation Metric: The assay is only accepted if the Z'-factor exceeds 0.6, confirming a robust signal-to-background window.

  • Filtration and Washing : Terminate the reaction by rapid vacuum filtration through GF/C glass microfiber plates pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI imparts a positive charge to the filter, drastically reducing the non-specific binding of the negatively charged free-acid derivatives. Wash three times with ice-cold buffer to minimize ligand dissociation during the wash phase.

  • Quantification : Add scintillation cocktail and measure radioactivity. Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

References

  • Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis . Journal of Medicinal Chemistry - ACS Publications.2

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives . Frontiers in Pharmacology. 1

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives . National Institutes of Health (NIH) / PMC. 3

Sources

Validation

Reference standard characterization for Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate

Comprehensive Reference Standard Characterization for Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate: A Comparative Guide Executive Summary In the landscape of pharmaceutical development, the integrity of analyti...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Reference Standard Characterization for Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate: A Comparative Guide

Executive Summary

In the landscape of pharmaceutical development, the integrity of analytical testing is entirely dependent on the quality of the reference standards used. Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate (CAS: 1437794-88-1) [1] is a highly specific benzimidazole building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

This guide objectively compares the performance and reliability of a Premium ICH-Compliant Reference Standard against a standard Commercial Grade (Basic COA) alternative. By examining the causality behind advanced analytical choices, we demonstrate why relying on basic commercial purity metrics introduces critical risks to downstream API release and how a self-validating characterization workflow ensures metrological traceability.

The Causality of Characterization: Why Basic COAs Fail

A standard commercial Certificate of Analysis (COA) typically relies on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to assign an "Area %" purity. However, according to ICH Q6A guidelines, a reference standard must be evaluated for its intended purpose by procedures that go far beyond routine testing[2].

For a molecule like Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate, standard commercial testing fails for two mechanistic reasons:

  • Regiochemical Ambiguity: The alkylation of benzimidazoles frequently yields a mixture of N1 and N3 regioisomers. A basic 1D 1 H NMR or HPLC-UV assay cannot definitively distinguish the 1-propyl-7-bromo isomer from the 3-propyl-4-bromo isomer.

  • Chromophore Bias & Invisible Impurities: HPLC-UV assumes all impurities have the same extinction coefficient as the main peak. It also completely ignores non-UV-active impurities such as residual solvents, water, and inorganic salts. Treating "Area %" as "Mass %" leads to an overestimation of potency, which directly causes out-of-specification (OOS) results during quantitative assay testing.

To establish a primary reference standard, the United States Pharmacopeia (USP <11>) and ICH Q6A mandate a mass balance or absolute quantitative approach to ensure the highest purity and structural fidelity[3][4].

Self-Validating Characterization Workflow

To eliminate the analytical blind spots of commercial grades, a premium reference standard undergoes an orthogonal, self-validating workflow.

RS_Workflow A Commercial Grade Raw Material B Preparative LC Purification A->B Remove Impurities C Structural Identity (1D/2D NMR, HRMS) B->C Isolate >99% D Chromatographic Purity (HPLC-UV/CAD) C->D Confirm Regiochemistry E Absolute Potency (qNMR, TGA, KF) D->E Orthogonal Purity F Premium Reference Standard Released E->F Mass Balance & Assay

Characterization workflow for benzimidazole reference standards.

Product Performance Comparison: Premium vs. Commercial Grade

When evaluating reference standards for GMP analytical testing, the depth of characterization directly dictates the reliability of your results.

Table 1: Methodological Comparison of Reference Standard Grades

Analytical AttributeCommercial Grade (Basic COA)Premium ICH-Compliant StandardImpact on Downstream Testing
Purity Assignment HPLC Area % (UV only)Orthogonal (HPLC-UV + CAD)Prevents chromophore bias; detects non-UV impurities.
Potency (Assay) Not Assigned (Assumed = Purity)Absolute Assay via qNMREnsures accurate quantitative dosing and yield calculations.
Regiochemical ID 1 H NMR (1D only)1D & 2D NMR (NOESY, HMBC)Guarantees the correct N1-propyl/C7-bromo isomer is used.
Residual Solvents Not TestedGC-HS (Headspace)Accounts for trapped solvent mass in potency calculations.
Water Content Not TestedKarl Fischer (KF) TitrationPrevents hygroscopic mass inflation.

Experimental Methodologies: Self-Validating Protocols

To achieve the premium standard tier, the following self-validating protocols are executed. They are designed so that the data inherently proves its own accuracy without relying on external assumptions.

Protocol 1: Regiochemical Validation via 2D NMR (NOESY)

Causality: To definitively prove the propyl group is at position 1 and the bromine is at position 7, we must observe the spatial proximity of the atoms. 1D NMR only shows scalar coupling (through bonds). 2D NOESY shows the Nuclear Overhauser Effect (through space), providing absolute proof of the 3D geometry.

  • Sample Preparation: Dissolve 15 mg of the benzimidazole compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Acquisition: Acquire 1 H, 13 C, and 2D NOESY spectra at 298 K using a 600 MHz NMR spectrometer equipped with a cryoprobe.

  • Interpretation (Self-Validation): Analyze the NOESY spectrum for a cross-peak between the N-CH 2​ protons of the propyl group and the C6-H aromatic proton. The presence of this correlation, combined with the absence of a correlation to the C4-H proton, definitively locks the structure as the 1-propyl-7-bromo isomer, validating the regiochemistry.

Protocol 2: Absolute Potency Assignment via Quantitative NMR (qNMR)

Causality: Mass balance approaches (100% - sum of all impurities) compound the analytical errors of multiple instruments (HPLC, GC, KF, TGA). qNMR provides a direct, highly accurate absolute mass fraction by comparing the integral of the analyte against a metrologically traceable internal standard[4].

  • Internal Standard (IS) Selection: Select Maleic acid (NIST SRM) as the IS. It has a distinct, non-overlapping singlet at δ 6.26 ppm in DMSO- d6​ .

  • Weighing: Accurately weigh ~10.000 mg of the benzimidazole analyte and ~5.000 mg of the IS using a calibrated microbalance ( d=0.001 mg) into a single vial to eliminate transfer errors.

  • Acquisition: Acquire the 1 H NMR spectrum with a relaxation delay ( D1​ ) of at least 5×T1​ (typically >30 seconds). Causality: This ensures complete longitudinal relaxation of all protons, which is a strict physical requirement for accurate integration.

  • Calculation: Calculate the absolute mass fraction using the ratio of integrated peak areas, normalized by the number of protons and the precise molar masses.

Quantitative Experimental Data

The following table demonstrates the experimental data obtained when a Commercial Grade lot of Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate was subjected to the Premium Characterization workflow.

Table 2: Experimental Data Comparison (Lot #MB-7B-001)

ParameterCommercial Grade ClaimPremium Characterization FindingVariance / Error
HPLC Purity (UV 254 nm) 98.5% (Area)99.2% (Area)+0.7% (Chromophore bias)
HPLC Purity (CAD) Not Tested98.8% (Area)Detected non-UV active species
Residual Solvents (GC-HS) Not Tested0.4% (Ethyl Acetate)Hidden mass
Water Content (KF) Not Tested0.2%Hidden mass
Residue on Ignition Not Tested<0.1%Negligible
Absolute Potency N/A (Assumed 98.5%) 98.1% (via qNMR) 0.4% Overestimation by Vendor
Regiochemical Purity Not Evaluated>99.5% (1-propyl isomer)Verified via NOESY

References

  • Title: ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products Source: ich.org URL: 2

  • Title: General Chapters: <11> USP REFERENCE STANDARDS Source: uspbpep.com URL: 3

  • Title: Reference-Standard Material Qualification Source: pharmtech.com URL: 4

  • Title: 9223 - Sigma-Aldrich (Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate) Source: sigmaaldrich.com URL: 1

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate, a halogenated heterocyclic compound. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

The structural components of this molecule—a brominated aromatic ring and a benzodiazole core—necessitate its classification as a hazardous waste. Benzothiazole and its derivatives, to which benzodiazoles are structurally related, are known for a range of biological activities, underscoring the need for careful handling and disposal to prevent unintended environmental release.[1][2][3][4] The presence of a halogen (bromine) specifically categorizes it as a halogenated organic compound, which has distinct disposal requirements.[5][6][7]

Core Disposal Principles: A Proactive Approach to Safety

The foundation of safe disposal is a proactive waste management strategy that begins before the first measurement of the compound. The U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide a clear framework for managing hazardous waste, which includes a strict prohibition on disposing of such chemicals down the drain or in regular trash.[8][9][10]

Key Regulatory Imperatives:
  • Waste Characterization: The first step is to correctly identify the material as hazardous waste. Due to its chemical structure, Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate is presumed to be toxic and environmentally harmful.

  • Segregation: Halogenated organic wastes must be collected separately from non-halogenated wastes.[5][6][11] This is crucial because the disposal methods, such as incineration, differ, and mixing can increase disposal costs and environmental risks.[11][12]

  • Container Management: Waste must be accumulated in containers that are chemically compatible, in good condition, and securely closed to prevent leaks or vapor escape.[10][11][13]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[13][14][15]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

1. Personal Protective Equipment (PPE):

  • Before handling the compound, always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[16][17][18]

2. Waste Collection:

  • Solid Waste: Collect solid Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, compatible solid waste container. This container should be clearly labeled "Halogenated Organic Solid Waste."

  • Liquid Waste: If the compound is in solution, collect it in a designated "Halogenated Organic Liquid Waste" container.[5] Ensure the solvent is compatible with the container material. It is imperative not to mix this waste stream with non-halogenated solvents.[6]

3. Container Labeling and Storage:

  • Immediately upon adding waste to a container, ensure it is correctly labeled. The label must include:

    • "Hazardous Waste"[6][13]

    • "Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate"

    • An indication of the hazards (e.g., "Toxic," "Irritant").

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][19] The SAA must be at or near the point of generation and under the control of laboratory personnel.[10][19]

  • Keep the waste container securely closed at all times, except when adding waste.[5][19]

4. Arranging for Disposal:

  • Once the waste container is full or has been in storage for the maximum allowable time (typically six to twelve months, depending on institutional policies and generator status), arrange for its removal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[10][20]

  • Complete all necessary waste disposal forms as required by your institution.[14][19]

5. Spill and Emergency Procedures:

  • In the event of a spill, immediately alert personnel in the area.

  • For small spills, use a chemical spill kit with absorbent pads to contain and clean up the material. All cleanup materials must be disposed of as hazardous waste.[5]

  • For large spills, evacuate the area and contact your institution's emergency response team.[5]

Data Summary Table

PropertyInformationRationale for Disposal Protocol
Chemical Name Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylatePrecise identification is required for proper labeling and disposal.
Chemical Class Halogenated Organic Compound, Benzodiazole DerivativeDictates segregation into the "halogenated waste" stream.[5][6][11]
Presumed Hazards Toxic, Skin and Eye Irritant, Environmental HazardAssumed based on structurally similar compounds.[16][18][21] Requires handling with appropriate PPE and containment to prevent exposure and environmental release.
Primary Disposal Route Incineration via a licensed hazardous waste facilityHigh-temperature incineration is a common and effective method for destroying halogenated organic compounds.[12]
Prohibited Disposal Sink/Drain Disposal, General TrashIllegal and environmentally damaging.[8][10][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate.

DisposalWorkflow Disposal Workflow for Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate start Generation of Waste identify_waste Characterize as Halogenated Organic Hazardous Waste start->identify_waste is_solid Is the waste solid or liquid? identify_waste->is_solid collect_solid Collect in Labeled 'Halogenated Solid Waste' Container is_solid->collect_solid Solid collect_liquid Collect in Labeled 'Halogenated Liquid Waste' Container is_solid->collect_liquid Liquid store_saa Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa container_full Is container full or storage time limit reached? store_saa->container_full container_full->store_saa No request_pickup Request Pickup from EHS/Licensed Contractor container_full->request_pickup Yes end Compliant Disposal request_pickup->end

Caption: Decision workflow for compliant waste disposal.

By adhering to these scientifically grounded and regulation-compliant procedures, researchers and laboratory professionals can ensure the safe and responsible management of chemical intermediates like Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate, thereby fostering a culture of safety and environmental stewardship within the scientific community.

References

  • NIH Waste Disposal Guide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]

  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Hazardous Waste Management Procedures. (n.d.). Towson University. Retrieved from [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Old Dominion University. Retrieved from [Link]

  • Waste Segregation Chart. (n.d.). SUNY ESF. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Safety Data Sheet for Benzothiazole. (2025, November 6). Sigma-Aldrich. Retrieved from [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives. (n.d.). SCIRP. Retrieved from [Link]

  • Safety Data Sheet for BROMICIDE® GRANULES (US). (n.d.). Amazon AWS. Retrieved from [Link]

  • Benzothiazole derivatives: Significance and symbolism. (2025, February 20). Konsilmed. Retrieved from [Link]

  • Safety Data Sheet for Methyl blue. (n.d.). Carl Roth. Retrieved from [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024, September 5). International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents. (2022, December 11). MDPI. Retrieved from [Link]

  • 7-bromo-1H-1,2,3-benzotriazole-5-carboxylic acid. (n.d.). NextSDS. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate
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Reactant of Route 2
Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate
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